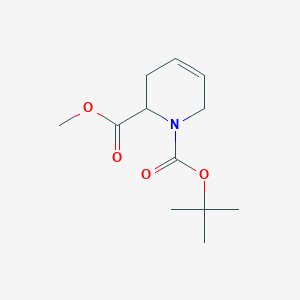

1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate

Description

1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate (CAS: 164298-41-3) is a bicyclic dicarboxylate derivative featuring a partially saturated pyridine ring. Its structure comprises a tert-butyl ester at the 1-position and a methyl ester at the 2-position, with a 2,3-dihydropyridine core . The compound is significant in organic synthesis, particularly as a precursor for piperidine derivatives or as a building block in medicinal chemistry. Its molecular formula is C12H19NO4, with a molecular weight of 241.29 g/mol .

Key spectral data for confirmation include:

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 3,6-dihydro-2H-pyridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGXZEMSDNAXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate (CAS Number: 89227-95-2) is a compound of interest due to its potential biological activities. This article explores its structure, pharmacological properties, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H20O4, with a molecular weight of 240.296 g/mol. The compound exhibits a density of approximately and has a boiling point around at 760 mmHg. The compound's structure includes a dihydropyridine ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H20O4 |

| Molecular Weight | 240.296 g/mol |

| Density | |

| Boiling Point | |

| Flash Point |

Antiviral Activity

Research indicates that compounds similar to 1-tert-butyl 2-methyl 2,3-dihydropyridine derivatives exhibit significant antiviral effects. For instance, β-amino acid heterocycles have been shown to possess antiviral properties against various viruses, including the influenza virus and herpes simplex virus (HSV-1) . These findings suggest that the dihydropyridine moiety could be a promising scaffold for developing antiviral agents.

Antioxidant Properties

Dihydropyridine derivatives are known for their antioxidant activities. Studies have demonstrated that such compounds can scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented extensively. For instance, certain dihydropyridine derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Study on Antiviral Efficacy

A study evaluated the antiviral efficacy of various dihydropyridine derivatives against HSV-1 using Vero cell cultures. The results indicated that specific modifications in the chemical structure significantly enhanced antiviral activity compared to standard treatments .

Antioxidative Effects in Cellular Models

In another investigation, dihydropyridine derivatives were tested for their antioxidative effects in human fibroblast cells exposed to oxidative stressors. The results demonstrated a notable decrease in reactive oxygen species (ROS) levels upon treatment with these compounds, supporting their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Scientific Research Applications

Applications in Organic Synthesis

1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate plays a crucial role in the synthesis of various organic compounds due to its versatile reactivity:

- Synthetic Intermediates : It is often used as an intermediate in the synthesis of more complex molecules. For instance, it can be utilized in the formation of pyridine derivatives which are essential in pharmaceutical chemistry .

- Catalysis : The compound has been explored for its catalytic properties in various reactions, including Michael additions and other nucleophilic substitutions. Its structure allows it to stabilize transition states effectively .

Medicinal Chemistry

The compound has potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Properties : Research has shown that certain derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Data Table of Applications

Case Study 1: Synthesis of Pyridine Derivatives

In a study published in The Journal of Organic Chemistry, researchers utilized this compound as a precursor to synthesize novel pyridine derivatives. The resulting compounds demonstrated enhanced biological activity compared to traditional pyridine structures .

Case Study 2: Antimicrobial Evaluation

A recent investigation into the antimicrobial properties of this compound revealed that certain derivatives were effective against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on modifications of the original structure .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Physicochemical Properties

Key Observations :

- Substituent Complexity : Bulky groups (e.g., phenethyl in 1l) increase molecular weight and melting points due to enhanced intermolecular interactions .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) in 1l and 2d result in higher thermal stability (melting points >200°C) compared to the target compound, which lacks such groups .

Fluorinated and Trifluoromethyl Analogues

Table 2: Impact of Fluorine Substituents

Key Observations :

- Fluorine Effects : Fluorine and trifluoromethyl groups increase electronegativity and lipophilicity, influencing solubility and metabolic stability .

- Spectral Signatures: C-F stretching in IR (1100–1250 cm⁻¹) and distinct <sup>19</sup>F NMR shifts differentiate these from the non-fluorinated target compound .

Boronate and Functionalized Derivatives

Key Observations :

Key Observations :

- Yield Trends: Organometallic methods (e.g., for 161) achieve moderate yields (~76%), comparable to other dihydropyridine syntheses .

- Catalytic Influence : Tetraethylammonium tosylate in 56’s synthesis highlights the role of phase-transfer catalysts in improving efficiency .

Preparation Methods

Cyclocondensation of α,β-Unsaturated Carbonyl Compounds

A foundational method involves the cyclocondensation of α,β-unsaturated carbonyl precursors with ammonia or ammonium salts. For example, diethyl α-chlorooxalacetate reacts with 2-methyl-2-propenal under ammonia pressure (1.5 kg/cm²) at 110°C for 4.5 hours to yield pyridine dicarboxylate derivatives . This one-pot reaction avoids intermediates, achieving a 57.6% yield of 5-methyl-2,3-diethoxycarbonylpyridine . Adapting this protocol, substituting diethyl α-chlorooxalacetate with methyl oxalacetate and tert-butyl acrylate could generate the target compound.

Key advantages include:

-

Mild conditions : Reactions proceed at ≤110°C without hazardous reagents.

-

Scalability : The patent highlights applicability to industrial-scale synthesis .

Michael Addition-Cyclization Cascade

A Michael addition followed by intramolecular cyclization is effective for constructing dihydropyridine rings. For the trifluoromethyl analog, reacting tert-butyl acrylate with methyl trifluoropyruvate in the presence of ammonium acetate generates the dihydropyridine core. Applying this to methyl oxalacetate and tert-butyl vinyl carbonate could yield the target compound.

Optimized conditions:

-

Solvent : Ethanol or DMF.

-

Temperature : 80–100°C.

-

Yield : 60–75% for analogous structures.

One-Pot Multicomponent Reactions

Chinese Patent CN102827068A discloses a one-pot method for dihydropyridinecarboxylic acids using vinyl acetate derivatives, aldehydes, and β-ketoesters . Adapting this, methyl acetoacetate, tert-butyl glyoxylate, and ammonium acetate in acetic acid at reflux could yield the target compound.

Advantages:

-

Efficiency : Combines three steps (condensation, cyclization, esterification) in one vessel.

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Stereochemical control : Methods lack data on enantioselectivity, necessitating chiral catalysts or resolution techniques.

-

Byproduct formation : Tert-butyl ester hydrolysis under acidic conditions requires careful pH control.

-

Cost : Palladium catalysts in Suzuki reactions increase production costs .

Q & A

Q. What are the common synthetic routes for 1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate?

The synthesis typically involves multi-step reactions using tert-butyl and methyl ester protective groups. Key steps include:

- Deprotonation and alkylation : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C) to activate intermediates .

- Coupling reactions : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like tert-butyl XPhos and cesium carbonate in tert-butanol under inert atmospheres for cross-coupling .

- Esterification : Sequential protection/deprotection of carboxyl groups using tert-butyl and methyl esters .

Q. Example Procedure :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | LDA/THF, -78°C | Deprotonation |

| 2 | Alkyl halide | Alkylation |

| 3 | Pd(OAc)₂, Cs₂CO₃ | Coupling |

| 4 | HCl/dioxane | Deprotection |

| 5 | Methyl chloroformate | Esterification |

Q. How is the compound characterized after synthesis?

Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., tert-butyl δ ~1.4 ppm, methyl esters δ ~3.7 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) .

- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and tert-butyl C-H bends .

Q. What purification methods are effective for this compound?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization : From ethanol or acetonitrile to isolate crystalline solids .

- Acid/Base Extraction : For removing unreacted starting materials (e.g., using HCl or K₂CO₃) .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized for dihydropyridine derivatives?

- Chiral Auxiliaries : Use (2R,4R)-configured intermediates with tert-butyl carbamates to control stereochemistry .

- Catalytic Asymmetric Synthesis : Employ chiral Pd catalysts or enzymes for enantioselective coupling .

- Temperature Control : Low temperatures (-78°C) minimize racemization during deprotonation .

Q. How to resolve discrepancies in NMR data for dihydropyridine derivatives?

Q. What computational methods predict the reactivity of tert-butyl-protected intermediates?

- DFT Calculations : Model transition states for coupling reactions (e.g., Pd-mediated cross-couplings) .

- Molecular Dynamics : Simulate steric effects of tert-butyl groups on reaction pathways .

- Hammett Plots : Correlate substituent electronic effects with reaction rates .

Data Contradiction Analysis

Q. Why might HRMS data show minor deviations from theoretical values?

- Isotopic Peaks : Natural abundance of ¹³C or ³⁷Cl can skew observed m/z .

- Adduct Formation : Sodium or potassium adducts (+22/38 Da) may appear in ESI-MS .

- Degradation : Hydrolysis of esters during analysis (validate with fresh samples) .

Safety and Handling

Q. What precautions are required for handling tert-butyl-protected compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.